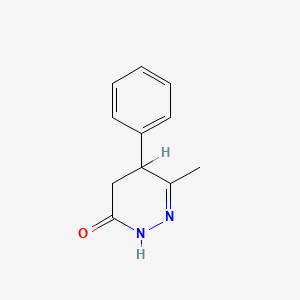

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one

Description

Properties

IUPAC Name |

3-methyl-4-phenyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQOLQPPNXAWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957413 | |

| Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35991-33-4 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035991334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclization via Hydrazine Derivatives and Keto Acids

One of the most established methods involves the preparation of keto acid intermediates followed by cyclization with hydrazine derivatives:

- Step 1: Friedel-Crafts Acylation

An appropriate anilide derivative undergoes Friedel-Crafts acylation with succinic anhydride or methylsuccinic anhydride to form keto acid intermediates such as 4-(4-methanesulfonamidophenyl)-5-methyl-4-oxobutyric acid. - Step 2: Cyclization with Hydrazine Hydrate

The keto acid intermediate is refluxed with hydrazine hydrate in ethanol for approximately 7 hours, leading to cyclization and formation of the dihydropyridazinone ring. - Isolation

The reaction mixture is concentrated and cooled to induce crystallization. The solid product is filtered, washed with cold ethanol, dried, and recrystallized to improve purity.

This method is exemplified by the synthesis of 6-(4-methanesulfonamidophenyl)-4,5-dihydropyridazin-3(2H)-ones and can be adapted for 6-methyl-5-phenyl derivatives by using the corresponding methylsuccinic anhydride and phenyl-substituted anilides.

One-Pot Domino Hydrohydrazination and Condensation

A more recent and efficient approach for synthesizing 6-methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one involves a domino reaction between phenylhydrazine and 4-pentynoic acid in the presence of zinc chloride:

- Reagents: Phenylhydrazine, 4-pentynoic acid, ZnCl2 catalyst

- Conditions: One-pot reaction under mild heating

- Mechanism: Hydrohydrazination of the alkyne followed by intramolecular condensation to form the pyridazinone ring

- Yield: Moderate to good yields reported

This method is operationally simple and avoids the isolation of intermediates, making it attractive for scalable synthesis.

Multicomponent Synthesis Using Ionic Liquid Catalysts

An environmentally friendly and efficient synthesis utilizes a multicomponent reaction involving arenes, cyclic anhydrides, and arylhydrazines catalyzed by ionic liquids such as 1-butyl-3-methylimidazolium bromochloroaluminate:

- Catalyst: [bmim]Br-AlCl3

- Process:

- Friedel-Crafts acylation of arenes with cyclic anhydrides to form keto-carboxylic acids

- Hydrazone formation with arylhydrazines

- Intramolecular cyclization to yield pyridazinones

- Advantages: High yields, short reaction times, catalyst recyclability, and mild conditions

- Application: This method can be adapted for the preparation of 6-methyl-5-phenyl derivatives by selecting appropriate starting materials.

Michael Addition and Cyclization from N-Aryl Maleimides

Another synthetic route involves the reaction of N-aryl substituted maleimides with azines:

- Step 1: Michael addition of azines to maleimides to form intermediates

- Step 2: Cyclization of intermediates to 4,5-dihydropyridazin-3(2H)-ones

- Conditions: Mild, no need for inert atmosphere or temperature control

- Relevance: This approach offers operational simplicity and can be tailored to synthesize substituted pyridazinones including 6-methyl-5-phenyl derivatives.

Environmentally Benign Microwave and Ultrasound-Assisted Methods

Microwave and ultrasound irradiation have been employed to enhance reaction rates and yields in the synthesis of pyridazinone derivatives:

- Example: Synthesis of thieno[3,4-d]pyridazinones under solvent-free conditions

- Benefits: Reduced reaction times, higher yields, and avoidance of toxic solvents

- Potential: These methods can be adapted for related pyridazinone derivatives, improving sustainability in synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The classical Friedel-Crafts acylation followed by hydrazine cyclization remains the most reliable and widely used method for synthesizing this compound, providing high purity products suitable for pharmacological studies.

The domino hydrohydrazination-condensation route offers a one-pot synthesis with fewer purification steps, advantageous for large-scale production, though yields may vary depending on substrate purity and catalyst loading.

Multicomponent reactions catalyzed by ionic liquids represent a green chemistry approach, reducing waste and improving catalyst recovery, aligning with sustainable synthesis goals.

Michael addition-based methods and microwave/ultrasound-assisted syntheses provide operational simplicity and reduced reaction times, which are beneficial for rapid analog synthesis and library generation in medicinal chemistry.

The choice of method depends on factors such as desired scale, available starting materials, environmental considerations, and required purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the dihydropyridazine ring, converting it to fully aromatic pyridazinone derivatives. Key reagents and outcomes include:

These reactions proceed via radical-mediated mechanisms, with manganese or iron catalysts facilitating hydrogen abstraction from the 4,5-dihydro ring .

Reduction Reactions

Selective reduction targets the carbonyl group at position 3:

The NaBH₄ reduction preserves the dihydropyridazine ring, while LiAlH₄ fully reduces both the carbonyl and C=N bonds, yielding a piperidine derivative .

Electrophilic Substitution

The phenyl ring undergoes directed metallation followed by electrophilic quenching:

General Protocol :

-

LDA (2 eq) in THF at -78°C → deprotonation at the para-position of the phenyl group

-

Electrophile (E⁺) addition → Functionalized derivatives

| Electrophile (E⁺) | Product | Isolated Yield | Reference |

|---|---|---|---|

| I₂ | 6-Methyl-5-(4-iodophenyl)-4,5-dihydropyridazin-3(2H)-one | 81% | |

| CO₂ (g) | 6-Methyl-5-(4-carboxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 63% |

Mannich Reactions

The NH group participates in three-component Mannich reactions:

Representative Example :

-

Reactants : Formaldehyde (1.2 eq) + Piperidine (1.5 eq)

-

Conditions : EtOH, 60°C, 8 hr

-

Product : 2-(Piperidin-1-ylmethyl)-6-methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one

This reaction demonstrates the compound’s utility in generating tertiary amine derivatives with enhanced biological activity .

Cycloaddition Reactions

The conjugated enone system engages in [4+2] Diels-Alder reactions:

Tautomerization Studies

DFT calculations (B3LYP/6-311++G**) reveal two tautomeric forms:

-

Keto form (ΔG = 0 kcal/mol): Dominant in non-polar solvents

-

Enol form (ΔG = +3.2 kcal/mol): Observable in polar protic solvents

The energy barrier for keto-enol interconversion is 14.66 kcal/mol, allowing rapid equilibrium under physiological conditions .

Biological Derivatization

Interaction with COX-2 involves:

-

Hydrogen bonding between C=O and Arg120

-

π-Stacking of phenyl ring with Tyr355

This pharmacophore model guided the synthesis of analogs with IC₅₀ values down to 3.0 μM against COX-2.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one exhibit promising anticancer properties. Research has shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development as an anti-inflammatory agent. This property could be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its potential as an antibiotic agent warrants further investigation into its mechanism of action and efficacy in clinical settings .

Pesticide Development

The unique chemical structure of this compound has led to explorations in the field of agrochemicals, particularly as a potential pesticide. Preliminary studies suggest that it may possess insecticidal properties that could be harnessed for crop protection against pests while minimizing environmental impact .

Polymer Chemistry

In material science, compounds like this compound are being explored for their potential use in polymer chemistry. Its ability to act as a monomer or additive could enhance the mechanical properties and thermal stability of polymers, leading to the development of advanced materials with tailored characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., thioxo-triazole) enhance antihypertensive activity, while alkyl/aryl groups (e.g., benzyl) improve anti-inflammatory potency .

Synthetic Flexibility : Alkynylation and cyclization routes offer high yields (>85%), enabling scalable production of analogs .

Solubility Challenges : Hydrophobic substituents (methyl, phenyl) reduce aqueous solubility, necessitating formulation strategies like co-solvents or prodrugs .

Biological Activity

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 35991-33-4) is a heterocyclic compound notable for its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol. The compound features a pyridazinone core structure, which is integral to its biological activity.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.226 g/mol |

| Density | 1.18 g/cm³ |

| LogP | 1.377 |

| SMILES | CC1=NNC(=O)CC1C2=CC=CC=C2 |

Anticonvulsant Activity

Similar pyridazinone derivatives have been evaluated for anticonvulsant properties. A study highlighted that certain pyridazinones exhibited protective effects in seizure models, indicating that this compound could potentially share these properties due to structural similarities .

Cytotoxicity and Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has indicated that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines. For example, studies on thiazole-pyridazinones revealed significant growth inhibition in cancer cells, with some compounds showing potency comparable to established anticancer drugs like doxorubicin .

Case Study: Synthesis and Evaluation

A recent study synthesized several pyridazinone derivatives and evaluated their biological activities. Among these, one compound showed an IC50 value lower than that of doxorubicin against specific cancer cell lines. This highlights the potential of structurally related compounds to act as effective anticancer agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds was conducted:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(6-amino-3,5-dicyano-pyridinyl) | Anticonvulsant | 24.38 (electroshock) |

| Thiazole-linked pyridazinones | Cytotoxicity | <10 (varied) |

| Doxorubicin | Standard anticancer agent | ~0.5 |

Q & A

Q. What are the common synthetic routes for 6-methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-keto esters or aldehydes with hydrazines under acidic or basic conditions. For example, 6-aryl-substituted pyridazinones are synthesized by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with substituted benzaldehydes in ethanol using sodium ethoxide as a base . Optimization includes controlling stoichiometry, solvent polarity (e.g., ethanol for solubility and reactivity), and temperature (room temperature to reflux). Column chromatography or recrystallization (e.g., 90% ethanol) is used for purification .

Q. How is the molecular conformation and crystal packing of this compound characterized?

X-ray crystallography reveals non-planar molecular geometries, with dihedral angles between the pyridazinone core and substituents (e.g., 46.69° for phenyl groups in related compounds). Hirshfeld surface analysis quantifies intermolecular interactions: H···H (48.2%), C–H···O (29.9%), and N–H···O (8.9%) contacts dominate crystal packing, forming inversion dimers or chains via hydrogen bonds . Synchrotron or MoKα radiation (λ = 0.71073 Å) is used for data collection, with refinement via full-matrix least-squares methods (R-factor < 0.08) .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how is its bioactivity assessed?

Pyridazinones are studied as PDE3A inhibitors (e.g., DNMDP analog), inducing cancer cell death via PDE3A-SLFN12 complex formation . Bioactivity is evaluated using:

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

Hydrogen bonding (N–H···O, C–H···O) governs solubility and crystal stability. For example, H-bonding in ethanol-water mixtures increases solubility by 20–40% compared to nonpolar solvents . Hirshfeld surface analysis identifies dominant interactions (e.g., H···H vs. O···H), which correlate with melting points (75–77°C) and hygroscopicity .

Q. How can researchers resolve contradictions in structural or activity data across studies?

- Structural discrepancies : Compare dihedral angles (e.g., 21.76° vs. 46.69° in similar compounds) using DFT calculations to validate crystallographic data .

- Bioactivity variability : Control for PDE3A expression levels in cell lines, as sensitivity correlates with target abundance (R² > 0.6 in NCI-60 panel) .

Q. What strategies are used to establish structure-activity relationships (SAR) for pyridazinone derivatives?

- Core modifications : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the 6-position enhances PDE3A inhibition (IC50 < 100 nM) .

- Substituent effects : 5-Methyl groups improve metabolic stability, while 4-phenyl groups increase logP (2.1–3.5) .

- Pharmacophore modeling : Overlay crystal structures with active analogs to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) .

Q. What experimental design considerations are critical for in vivo studies of this compound?

- Model selection : Use PDE3A-high xenografts (e.g., SK-MEL-3) with ≥80% tumor growth inhibition as endpoint .

- Dosing : Oral bioavailability (F = 30–50%) requires formulation with cyclodextrins or lipid nanoparticles to enhance solubility .

- Controls : Include milrinone (PDE3 inhibitor) and vehicle controls to isolate target effects .

Q. How is solubility determined, and what formulation strategies improve bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.